1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone
Overview
Description
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone is a chemical compound that is closely related to various other substituted phenyl ethanones. While the specific compound is not directly studied in the provided papers, these papers do discuss similar compounds which can give insights into the properties and behaviors that 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone might exhibit.
Synthesis Analysis
The synthesis of related compounds often involves Friedel-Crafts alkylation, as seen in the effective synthesis of 1,2-Bis(3,4-dimethylphenyl)ethane (DMPE) using Lewis acid catalysts . This suggests that a similar approach could potentially be used for synthesizing 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone, with appropriate adjustments for the different substituents on the aromatic ring.
Molecular Structure Analysis
The molecular structure and properties of related compounds have been investigated using X-ray diffraction and vibrational spectroscopy, supported by computational studies using density functional theory (DFT) . These methods could be applied to 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone to determine its molecular structure, including the conformation of the molecule and the geometrical parameters.
Chemical Reactions Analysis
The related compound 2-bromo-1-(3,4-dimethylphenyl)ethanone has been used as a precursor to synthesize various thiazole derivatives . This indicates that halogenated phenyl ethanones can undergo nucleophilic substitution reactions to form heterocyclic compounds, which could also be relevant for the chemical reactions of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone.
Physical and Chemical Properties Analysis
The vibrational spectra and HOMO-LUMO analysis of a structurally similar compound, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, have been reported . Such analyses can provide information on the electronic properties and potential reactivity of the compound. The molecular electrostatic potential study from this paper suggests regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which could be extrapolated to understand the reactivity of 1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone.
Scientific Research Applications
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Applications of DDQ
- DDQ is a versatile and easily recyclable oxidant . It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .
- DDQ is also used as a deprotecting reagent for a variety of compounds, such as thioacetals, acetals, and ketals . It is an electron-transfer reagent for the synthesis of quinolines from imines and alkynes or alkenes .
- DDQ is used as a reagent for oxidative couplings and cyclization reactions and dehydrogenation of alcohols, phenols and steroid ketones . It is also used in the synthesis of 1,2-benzisoxazoles .
- Application Summary : “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” is used as an intermediate in the synthesis of 5(6)-Hexachlorocarboxyfluorescein . This compound is a chlorinated version of 5(6)-Carboxyfluorescein .
- Results or Outcomes : The 5(6)-Hexachlorocarboxyfluorescein synthesized using “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” is a useful reagent for the preparation of hydrolytically stable fluorescent conjugates . It is also a useful starting material for the synthesis of other fluorescein-derived reagents .
- Application Summary : “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” is used as an intermediate in the synthesis of 5(6)-Hexachlorocarboxyfluorescein . This compound is a chlorinated version of 5(6)-Carboxyfluorescein .
- Results or Outcomes : The 5(6)-Hexachlorocarboxyfluorescein synthesized using “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” is a useful reagent for the preparation of hydrolytically stable fluorescent conjugates . It is also a useful starting material for the synthesis of other fluorescein-derived reagents .
Safety And Hazards
The safety information for “1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(2,5-dichloro-3,6-dimethylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-5-4-8(11)6(2)9(7(3)13)10(5)12/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFCYZDVVZNOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C(=O)C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595928 | |
Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichloro-3,6-dimethylphenyl)ethanone | |
CAS RN |
164165-77-9 | |
Record name | 1-(2,5-Dichloro-3,6-dimethylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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